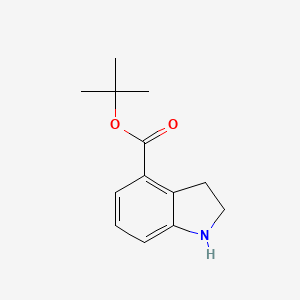

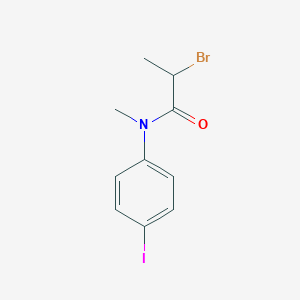

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide, also known as HPPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPPN belongs to the class of compounds called phenylpropylamines, which are known to have various biological activities including anti-inflammatory, anti-tumor, and anti-cancer effects.

Scientific Research Applications

Anti-Angiogenic Activity

N-hydroxy-2-(naphthalen-2-ylsulfanyl)-acetamide, a compound related to N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This enzyme plays a role in angiogenesis, the process of new blood vessel formation, which is a critical component in the growth of tumors. The compound potently inhibited APN activity and demonstrated significant inhibition of the invasion of bovine aortic endothelial cells, indicating potential anti-angiogenic and, by extension, anti-tumor properties (Lee et al., 2005).

Antiproliferative Activities

Another study focused on derivatives of N-(naphthalen-2-yl)acetamide, revealing their synthesis and evaluation for antiproliferative activities against various human cancer cell lines. Among these compounds, specific derivatives demonstrated high activity against nasopharyngeal carcinoma cells, suggesting potential applications in cancer therapy (Chen et al., 2013).

Anti-Parkinson's Activity

Research on novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide for their anti-Parkinson's activity found that these compounds exhibited potent free radical scavenging activity. Specifically, certain thiazolidinone derivatives showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, indicating potential therapeutic applications for Parkinson's disease (Gomathy et al., 2012).

Anticancer Screening

The synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their anticancer screening revealed that some of these synthesized molecules exhibited potent inhibitory activities in various cancer cell lines. This study highlights the role of click chemistry in developing effective lead compounds in medicinal chemistry, especially for anticancer drug discovery (Dhuda et al., 2021).

Pharmacological Evaluation

The computational and pharmacological evaluation of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions provided insights into the therapeutic potential of these compounds. This comprehensive study suggested that specific derivatives possess good affinity for key enzymes, correlating to their high analgesic and anti-inflammatory effects, and demonstrated potent antioxidant and tumor inhibitory potentials (Faheem, 2018).

properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-21(24,18-9-3-2-4-10-18)15-22-20(23)14-25-19-12-11-16-7-5-6-8-17(16)13-19/h2-13,24H,14-15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTXQLHQQYTVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)

![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)

![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2999987.png)

![ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2999989.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)